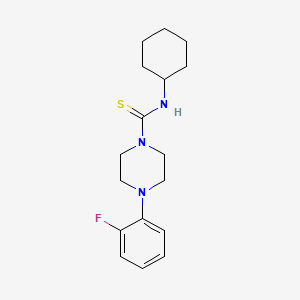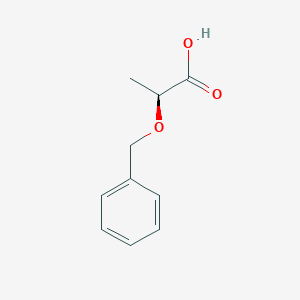
(S)-2-(benzyloxy)propanoic acid
概要
説明
Molecular Structure Analysis
The molecular structure of “(S)-2-(benzyloxy)propanoic acid” is represented by the formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 . This information can be used to visualize the molecular structure using appropriate software or online tools.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 180.20 g/mol . Other properties such as melting point, boiling point, and solubility are not specified in the sources retrieved.科学的研究の応用
Synthesis Applications :
- (S)-2-(benzyloxy)propanoic acid is used in the synthesis of various organic compounds. For instance, it is employed as a precursor in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction (Enders, Berg, & Jandeleit, 2003).
Material Science :
- In the field of materials science, this compound is explored as a renewable building block. For example, phloretic acid, a derivative, is used in the development of polybenzoxazine, a class of thermosetting polymers, showcasing potential in sustainable material development (Trejo-Machin et al., 2017).
Medicinal Chemistry :
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives show notable in vitro activity against various bacteria (Zhang et al., 2011).
Pharmaceutical Applications :
- Certain derivatives of this compound are investigated for their potential as pharmaceutical agents. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound has been studied, with some showing strong antimicrobial activities (Pund et al., 2020).
Catalysis and Organic Reactions :
- The compound also finds application in catalysis and organic reactions. For example, in the study of oxidative cross-coupling of C(sp3)-H bonds with azole C(sp2)-H bonds, this compound derivatives are used to access β-Azolyl Propanoic Acid Derivatives, which are common in biologically active molecules (Tan et al., 2017).
Analytical Chemistry :
- In analytical chemistry, the enantioseparation of 2-(substituted phenyl)propanoic acids, including derivatives of this compound, is studied using high-speed countercurrent chromatography. This research aids in understanding the influence of substituents on enantiorecognition in separation processes (Tong et al., 2016).
Green Chemistry :
- The compound is also utilized in green chemistry applications. For instance, efficient synthesis methods involving this compound derivatives are developed for producing compounds with antioxidant potential, highlighting the role of sustainable practices in chemical synthesis (Zaheer et al., 2015).
作用機序
Target of Action
It’s known that α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, are key building blocks in organic chemistry .
Mode of Action
It’s known that α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, have received significant attention due to their catalytic synthesis .
Biochemical Pathways
Α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, are known to be involved in a variety of biochemical pathways .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability .
Result of Action
The compound’s potential to be synthesized into α,β-unsaturated carbonyl compounds suggests it may have significant effects in organic chemistry .
Action Environment
Such factors can significantly impact the effectiveness of many chemical compounds .
特性
IUPAC Name |
(2S)-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


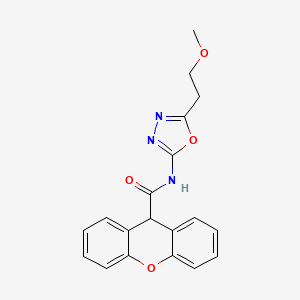
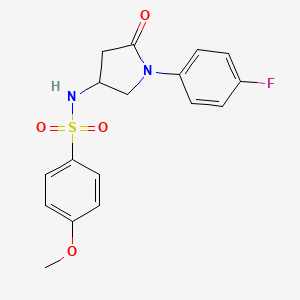
![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)
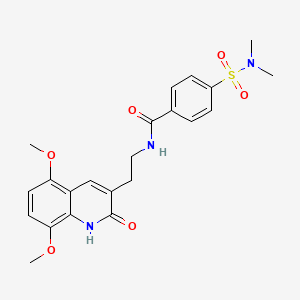
![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)
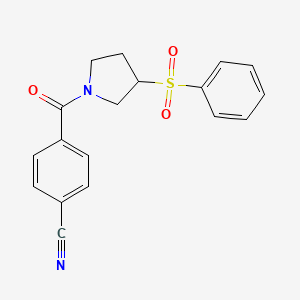
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)
![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)
